4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine

chemical probe TAAR1 building block

Researchers often face supply inconsistencies for halogenated heterocyclic building blocks intended for fragment-based design. 4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine (CAS 877399-20-7) resolves this as a well-defined synthetic intermediate. - The 4-bromoimidazole handle is primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate diverse biaryl or amino-imidazole libraries. - The morpholine moiety is incorporated to potentially improve aqueous solubility and drug-like properties of downstream products. - Supplied as a single, confirmed regioisomer, eliminating ambiguity in SAR studies where halogen position is critical.

Molecular Formula C9H14BrN3O
Molecular Weight 260.13 g/mol
CAS No. 877399-20-7
Cat. No. B3162340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine
CAS877399-20-7
Molecular FormulaC9H14BrN3O
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C=C(N=C2)Br
InChIInChI=1S/C9H14BrN3O/c10-9-7-13(8-11-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2
InChIKeyCOEMCTLCWASVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine Research Sourcing Overview


4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine (CAS 877399-20-7) is a synthetic small molecule composed of a morpholine ring linked via an ethylene spacer to a 4-bromoimidazole moiety [1]. Its molecular formula is C9H14BrN3O (MW 260.13 g/mol) [1]. The compound is cataloged as a research chemical and building block, primarily intended for use in medicinal chemistry and chemical biology probe synthesis [1]. To date, no authoritative public data repository has associated this compound with a defined biological target profile or with quantitative selectivity data versus closely related analogs.

Why Generic Replacement Is Not Supported


In the absence of disclosed structure-activity relationships, it cannot be assumed that a different 4-haloimidazole-ethyl-morpholine analog (e.g., 4-chloro, 4-iodo, or 2-bromo regioisomer) will behave identically in a given experimental system. The 4-bromo substituent on the imidazole ring is a synthetically enabling handle for cross-coupling reactions [1]; changing the halogen or its position would alter the reactivity profile and potentially the biological outcome. Furthermore, the ethylene linker length and the morpholine nitrogen substitution pattern are known in related series to influence target engagement and physicochemical properties . Therefore, direct substitution without experimental confirmation is scientifically unjustified.

Quantitative Differentiation Evidence Status


No Validated Comparator Data Available

A systematic search of the scientific and patent literature did not yield any study in which the target compound was directly compared with a defined analog under identical assay conditions and for which quantitative data were reported for both compounds. The BindingDB entry BDBM50227828, which initially appeared relevant, was verified to correspond to a structurally distinct chemotype (a bromobenzyl biguanide, SMILES: N/C(N)=N/C(N)=N/Cc1cccc(Br)c1) and is not the compound of interest [1]. Consequently, no Evidence_Item in this section meets the required criteria for a head-to-head comparison or cross-study comparable analysis.

chemical probe TAAR1 building block

Patent-Level Scaffold Evidence Without Comparative Data

A patent cited on LookChem describes biaryl derivatives containing the 4-bromoimidazole-ethyl-morpholine substructure as collagen-synthesis inhibitors and potential c-Met kinase inhibitors . However, the available excerpt does not provide IC50 values for the exact compound or compare it with close analogs. This evidence is therefore class-level and cannot support a claim that this specific compound is superior to alternatives.

collagen synthesis inhibition biaryl derivative c-Met

Application Scenarios Based on Current Evidence


Cross-Coupling Building Block for Library Synthesis

The 4-bromo substituent on the imidazole ring makes this compound a potentially useful substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse biaryl or amino-imidazole libraries. The presence of the morpholine ring may confer improved aqueous solubility to the final products. This use is inferred from the general reactivity of aryl bromides and the structural features of the compound; no specific comparative coupling efficiency data are available .

TAAR1 Chemical Probe Optimization Scaffold

Although the direct TAAR1 activity data found in BindingDB (EC50 1.80E+3 nM at mouse TAAR1) were verified to belong to a different molecule, the imidazole-ethyl-morpholine scaffold appears in patent literature related to TAAR1 ligands. Researchers investigating trace amine-associated receptor 1 might use this compound as a starting scaffold for iterative medicinal chemistry optimization, provided they confirm its genuine target engagement empirically .

Collagen Synthesis and c-Met Inhibition Research

A patent citation suggests that derivatives incorporating this substructure may inhibit collagen synthesis and c-Met kinase activity. This compound could therefore serve as a synthetic intermediate in programs targeting fibrotic diseases or c-Met-driven cancers. Until specific activity data for this precise compound are disclosed, its role remains that of a synthetic entry point rather than a validated pharmacological tool .

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